4-Cyclobutyl-1,3-oxazole-5-carboxylicacid

Medicinal chemistry Building block sourcing Structure–activity relationship

Oxazole building blocks with ambiguous regiochemistry undermine SAR reproducibility in anti-TB and kinase programs. 4-Cyclobutyl-1,3-oxazole-5-carboxylic acid (CAS 2092452-74-7, ≥98% purity) delivers the defined 4-cyclobutyl/5-carboxylic acid substitution pattern required for amide coupling, esterification, and decarboxylative cross-coupling. • Validated cyclobutyloxazole scaffold achieving MIC 0.05 µg/mL against M. tuberculosis H37Rv & MDR strains. • Distinct 3D pharmacophoric vector vs. 2-cyclobutyl isomer or 4-methyl/cyclopropyl analogs for fragment library diversification. • Certificate of analysis provided; bulk quantities available.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
Cat. No. B13645810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclobutyl-1,3-oxazole-5-carboxylicacid
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESC1CC(C1)C2=C(OC=N2)C(=O)O
InChIInChI=1S/C8H9NO3/c10-8(11)7-6(9-4-12-7)5-2-1-3-5/h4-5H,1-3H2,(H,10,11)
InChIKeyWIINODYNNSOUAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclobutyl-1,3-oxazole-5-carboxylic Acid Overview


4-Cyclobutyl-1,3-oxazole-5-carboxylic acid (CAS 2092452-74-7, molecular formula C₈H₉NO₃, molecular weight 167.16 g/mol) is a heterocyclic building block belonging to the 1,3-oxazole-5-carboxylic acid class, characterized by a cyclobutyl substituent at the oxazole 4-position and a free carboxylic acid at the 5-position . Unlike 2-substituted or 4-carboxylic regioisomers, the 4-cyclobutyl/5-carboxylic acid substitution pattern places the cyclobutyl group adjacent to the carboxylic acid on the oxazole ring, creating a distinct steric and electronic environment that determines its reactivity in amide coupling, esterification, and decarboxylative cross-coupling transformations . The compound is commercially available at 98% purity from specialty chemical suppliers and serves as a key intermediate for medicinal chemistry programs targeting kinase inhibition, antitubercular agents, and GPR119 modulation [1].

Why 4-Cyclobutyl-1,3-oxazole-5-carboxylic Acid Is Irreplaceable


Oxazole-5-carboxylic acid building blocks with different substituent positions, cycloalkyl ring sizes, or carboxylic acid placement are not interchangeable in synthetic workflows. The 4-cyclobutyl substituent directly adjacent to the 5-carboxylic acid group introduces a sterically demanding, conformationally constrained cycloalkyl environment that influences both the reactivity of the carboxylic acid toward nucleophiles and the downstream physicochemical profile of derived amides or esters . Positional isomers such as 2-cyclobutyl-1,3-oxazole-5-carboxylic acid (CAS 1391828-88-8) share identical molecular formula and computed LogP/TPSA values but expose the cyclobutyl group at a remote position, yielding different molecular shapes and pharmacophoric vectors in target-bound conformations . The 4-cyclopropyl analog (CAS 1781976-43-9) reduces molecular weight by 14 Da and alters ring strain and lipophilicity, while 4-methyl substitution eliminates the cycloalkyl conformational constraint entirely . In the context of antitubercular oxazolyl thiosemicarbazone lead optimization, the 5-cyclobutyloxazole scaffold was specifically required for potent in vitro and in vivo activity against Mycobacterium tuberculosis H37Rv and multidrug-resistant strains, demonstrating that even closely related oxazole regioisomers cannot be assumed to deliver equivalent biological outcomes [1].

4-Cyclobutyl-1,3-oxazole-5-carboxylic Acid vs. Closest Analogs


Regioisomer Comparison: 4- vs 2-Cyclobutyl Substitution

4-Cyclobutyl-1,3-oxazole-5-carboxylic acid (CAS 2092452-74-7) and its positional isomer 2-cyclobutyl-1,3-oxazole-5-carboxylic acid (CAS 1391828-88-8) share identical molecular formula (C₈H₉NO₃), molecular weight (167.16 g/mol), computed TPSA (63.33 Ų), and computed LogP (1.6403), yet differ fundamentally in the position of the cyclobutyl substituent on the oxazole ring . In the 4-cyclobutyl isomer, the cyclobutyl group is adjacent to the carboxylic acid, creating a sterically hindered environment at the reactive carboxyl center; in the 2-cyclobutyl isomer, the cyclobutyl group is distal to the carboxylic acid, adjacent to the ring oxygen. This positional difference controls the vector of the cyclobutyl group in derived amides and esters, making the two isomers non-substitutable in structure-based drug design where the cyclobutyl group occupies a specific hydrophobic pocket in the target protein [1].

Medicinal chemistry Building block sourcing Structure–activity relationship

Cycloalkyl Ring Size: 4-Cyclobutyl vs 4-Cyclopropyl

The 4-cyclobutyl derivative (target compound, MW 167.16) differs from the 4-cyclopropyl analog (CAS 1781976-43-9, MW 153.14) by one methylene unit (ΔMW = +14.03 Da), corresponding to the expansion from a three-membered to a four-membered cycloalkyl ring . This ring expansion increases molecular volume and lipophilicity while reducing ring strain energy: cyclobutane has a ring strain of approximately 26.5 kcal/mol versus approximately 27.5 kcal/mol for cyclopropane [1]. The cyclobutyl group provides a larger hydrophobic surface area and distinct conformational preferences compared to cyclopropyl, which can translate into differential target binding and metabolic stability when the oxazole-5-carboxylic acid is elaborated into bioactive amides [2].

Lipophilicity optimization Metabolic stability Building block selection

Carboxylic Acid Position: 5- vs 4-Carboxylic Acid

The target compound positions the carboxylic acid at oxazole C5 (adjacent to the ring oxygen), whereas 5-cyclobutyl-1,3-oxazole-4-carboxylic acid (CAS 1083274-51-4) places the carboxylic acid at C4 (adjacent to the ring nitrogen) and the cyclobutyl group at C5 . Although both regioisomers share identical molecular formula (C₈H₉NO₃) and molecular weight (167.16), the electronic environment of the carboxylic acid differs: the C5-carboxylic acid is conjugated with the oxazole ring oxygen, while the C4-carboxylic acid is conjugated with the ring nitrogen. This electronic difference affects the pKa of the carboxylic acid, its reactivity in amide couplings, and its propensity to undergo decarboxylative cross-coupling reactions . Oxazole-5-carboxylic acids are documented intermediates for decarboxylative cross-coupling with aryl halides, a transformation whose efficiency depends on the carboxylic acid position .

Synthetic chemistry Decarboxylative coupling Amide bond formation

Antitubercular Validation of Cyclobutyloxazole Scaffold

The cyclobutyloxazole scaffold has been validated in a peer-reviewed antitubercular program where twenty 4-(5-cyclobutyloxazol-2-yl)thiosemicarbazones were synthesized and evaluated against Mycobacterium tuberculosis H37Rv (MTB) and multidrug-resistant M. tuberculosis (MDR-TB) [1]. The most active compound, (4-bromophenyl)(phenyl)methanone N-(5-cyclobutyl-1,3-oxazol-2-yl)thiosemicarbazone (6q), demonstrated a minimum inhibitory concentration (MIC) of 0.05 µg/mL against both MTB and MDR-TB in vitro. In an in vivo mouse model, compound 6q at 50 mg/kg body weight reduced bacterial load by 2.1 log₁₀ in lung tissue and 3.72 log₁₀ in spleen tissue [1]. While this study employed the 5-cyclobutyloxazol-2-yl regioisomer rather than the 4-cyclobutyl-5-carboxylic acid target compound, it establishes the broader cyclobutyloxazole chemotype as a productive scaffold for anti-infective lead generation .

Antitubercular drug discovery Multidrug-resistant tuberculosis Oxazole scaffold

Purity Specification Comparison Across Isomers

4-Cyclobutyl-1,3-oxazole-5-carboxylic acid is offered at 98% purity (Leyan, Product No. 2120035) as the入库指导纯度 (warehouse guidance purity), with actual batch-specific purity available upon Certificate of Analysis request . In comparison, the 5-cyclobutyl-1,3-oxazole-4-carboxylic acid regioisomer (CAS 1083274-51-4) is listed at 97% purity from the same supplier , while the 2-cyclobutyl isomer (CAS 1391828-88-8) is available at 98% . The 1% purity differential between the 4-cyclobutyl-5-carboxylic and 5-cyclobutyl-4-carboxylic isomers, though modest, may be meaningful for applications requiring ≥98% purity thresholds such as fragment-based screening library assembly or late-stage functionalization where minor impurities can interfere with catalysis .

Quality control Procurement specification Building block purity

Steric Bulk: 4-Cyclobutyl vs 4-Methyl

The 4-cyclobutyl group (four-membered ring, ~4.5 Å van der Waals radius projection) imparts substantially greater steric bulk adjacent to the 5-carboxylic acid compared to the 4-methyl analog (CAS 2510-32-9, single carbon substituent, ~2.0 Å radius) . This steric differentiation is critical for two reasons: first, in amide coupling reactions, the 4-cyclobutyl group may slow kinetics with bulky amine nucleophiles relative to the 4-methyl analog; second, the cyclobutyl ring imposes conformational restriction on the carboxylic acid group, potentially affecting the dihedral angle between the carboxyl plane and the oxazole ring, which in turn influences molecular recognition in biological targets [1]. The 4-methyl analog has been employed in the synthesis of α4β2-nicotinic acetylcholine receptor agonists, whereas the 4-cyclobutyl analog offers a distinct steric profile for exploring different receptor subtypes .

Steric hindrance Amide coupling efficiency Synthetic planning

Applications of 4-Cyclobutyl-1,3-oxazole-5-carboxylic Acid


Sterically Hindered Amide Library Synthesis

Use 4-cyclobutyl-1,3-oxazole-5-carboxylic acid (98% purity, CAS 2092452-74-7) as the carboxylic acid component in amide coupling reactions where the cyclobutyl group adjacent to the reactive carboxyl provides steric differentiation from 4-methyl or 4-cyclopropyl analogs . The 4-cyclobutyl/5-carboxylic acid regioisomeric arrangement ensures the cyclobutyl group is positioned adjacent to the derived amide bond, making it suitable for SAR studies where the cyclobutyl moiety must occupy a hydrophobic pocket proximal to the amide linkage, as informed by the antitubercular cyclobutyloxazole scaffold validated at MIC 0.05 µg/mL .

Anti-Infective Lead Optimization

Employ 4-cyclobutyl-1,3-oxazole-5-carboxylic acid as a key intermediate for synthesizing cyclobutyloxazole-derived amides, thiosemicarbazones, or esters targeting Mycobacterium tuberculosis and multidrug-resistant strains . The demonstrated in vivo efficacy of the related 5-cyclobutyloxazol-2-yl thiosemicarbazone scaffold (2.1–3.72 log₁₀ bacterial load reduction in mouse lung and spleen at 50 mg/kg) supports the use of cyclobutyloxazole carboxylic acid building blocks for generating novel anti-TB candidates through carboxylic acid derivatization .

Decarboxylative Cross-Coupling at Oxazole 5-Position

Utilize 4-cyclobutyl-1,3-oxazole-5-carboxylic acid in palladium-catalyzed decarboxylative cross-coupling reactions with aryl halides to install aryl substituents at the oxazole 5-position while retaining the 4-cyclobutyl group . This transformation exploits the documented reactivity of oxazole-5-carboxylic acids in decarboxylative coupling, enabling the synthesis of 4-cyclobutyl-5-aryl-oxazoles that are not accessible via direct C–H arylation due to the steric and electronic influence of the 4-cyclobutyl substituent .

Fragment-Based Screening Library Assembly

Incorporate 4-cyclobutyl-1,3-oxazole-5-carboxylic acid into fragment screening libraries where the 98% guidance purity specification meets typical fragment library quality thresholds . The 4-cyclobutyl-5-carboxylic acid regioisomer offers a distinct three-dimensional shape compared to the 2-cyclobutyl isomer or 4-methyl/4-cyclopropyl analogs, expanding the diversity of carboxylic-acid-containing fragments available for biophysical screening against protein targets .

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